![molecular formula C21H25NO3 B016325 N-Methylpiperidinyl-2-methyl benzilate CAS No. 94909-90-7](/img/structure/B16325.png)
N-Methylpiperidinyl-2-methyl benzilate
Overview
Description
“N-Methylpiperidinyl-2-methyl benzilate” is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “N-Methylpiperidinyl-2-methyl benzilate” is represented by the formula C21H25NO3 .Physical And Chemical Properties Analysis
“N-Methylpiperidinyl-2-methyl benzilate” appears as an oil and is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at 4°C .Scientific Research Applications
Proteomics Research
“N-Methylpiperidinyl-2-methyl benzilate” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomics applications such as protein identification, protein-protein interaction studies, and understanding post-translational modifications.
Biochemical Research
This compound is also used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. “N-Methylpiperidinyl-2-methyl benzilate” could be used in studying biochemical pathways, enzyme functions, and cellular processes.
Ligand Research
“N-Methylpiperidinyl-2-methyl benzilate” could potentially be used in ligand research . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In protein-ligand binding, the ligand is usually a molecule which produces a signal by binding to a site on a target protein.
Lab Chemical Research
This compound is used in lab chemical research . It could be used in the synthesis of other chemicals, in developing new reactions, or as a reagent in chemical reactions.
R&D Industry
“N-Methylpiperidinyl-2-methyl benzilate” is trusted by the global R&D industry for the highest standards in quality, precision, and consistency . It could be used in various research and development applications, including drug discovery, materials science, and environmental analysis.
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with the muscarinic acetylcholine receptor .
Mode of Action
Compounds that interact with the muscarinic acetylcholine receptor often mimic the action of acetylcholine (ach) on muscarinic nerve junctions .
Biochemical Pathways
Muscarinic agonists, which mimic the action of ach, can affect various processes such as cognitive, emotional, associative, autonomic, and motor behavior .
Pharmacokinetics
It is known to be oil soluble and can be dissolved in dichloromethane, ethyl acetate, and methanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Muscarinic agonists, which mimic the action of ach, can cause peripheral effects like increased salivation, hypotension, and diarrhea .
properties
IUPAC Name |
(1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-22-15-9-8-14-19(22)16-25-20(23)21(24,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19,24H,8-9,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIFQNHBSLKZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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